molecular formula C6H9NO3 B6239393 (4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one CAS No. 161551-89-9

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one

Cat. No. B6239393
CAS RN: 161551-89-9
M. Wt: 143.1
InChI Key:
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Description

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one, commonly referred to as 5E-HMO, is a synthetic compound that has been gaining attention in recent years for its potential applications in the fields of medicinal chemistry and synthetic organic chemistry. 5E-HMO is a cyclic compound containing an oxazolidinone ring and an ethyl group on the side chain. Its unique structure and properties make it an attractive target for research and development.

Scientific Research Applications

5E-HMO has been studied extensively for its potential applications in medicinal chemistry. It has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrrolidines and imidazolidines. 5E-HMO has also been used as a starting material for the synthesis of various pharmaceuticals, such as antibiotics, anti-inflammatory agents, and anti-cancer agents. Its potential applications in the field of synthetic organic chemistry have also been explored.

Mechanism of Action

The exact mechanism of action of 5E-HMO is not yet fully understood. However, it is believed to interact with various enzymes and receptors in the body, leading to various biochemical and physiological effects. For example, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), resulting in the inhibition of prostaglandin synthesis. This could lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
In addition to its potential anti-inflammatory and analgesic effects, 5E-HMO has been shown to have other biochemical and physiological effects. For example, it has been shown to possess anti-cancer activity, as well as anti-microbial and anti-fungal activity. It has also been shown to possess antiviral activity and to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 5E-HMO in laboratory experiments include its low cost, its ease of synthesis, and its wide range of potential applications. However, there are also some limitations to its use. For example, its effects on humans have not yet been fully studied, and its long-term safety has not been established.

Future Directions

The potential applications of 5E-HMO in the fields of medicinal chemistry and synthetic organic chemistry are still being explored. Some of the possible future directions for research include further exploration of its biochemical and physiological effects, its potential uses in drug design and development, and its potential applications in the fields of biotechnology and nanotechnology. Additionally, further studies are needed to evaluate the long-term safety and toxicity of 5E-HMO.

Synthesis Methods

5E-HMO can be synthesized from the reaction of aldehyde and methylene-oxazolidinone. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as methanol, ethanol, or water. The reaction proceeds in two steps, first forming a hemiacetal and then the desired product 5E-HMO. The product is isolated by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the formation of key intermediates.", "Starting Materials": [ "Glyceraldehyde", "Ethyl acrylate", "Sodium borohydride", "Sodium hydroxide", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Water" ], "Reaction": [ "Step 1: Protection of glyceraldehyde - Glyceraldehyde is protected with acetic anhydride to form acetyl glycerol.", "Step 2: Formation of oxazolidinone intermediate - Acetyl glycerol is reacted with ethyl acrylate and sodium borohydride to form the oxazolidinone intermediate.", "Step 3: Deprotection of oxazolidinone intermediate - The oxazolidinone intermediate is deprotected with hydrochloric acid to form the desired compound.", "Step 4: Purification - The crude product is purified using a combination of solvent extraction and column chromatography." ] }

CAS RN

161551-89-9

Product Name

(4R,5S)-5-ethenyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one

Molecular Formula

C6H9NO3

Molecular Weight

143.1

Purity

95

Origin of Product

United States

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